molecular formula C12H19NO3 B11066744 N-ethyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

N-ethyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B11066744
M. Wt: 225.28 g/mol
InChI Key: MRILMGAHRZCJRD-UHFFFAOYSA-N
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Description

N-ethyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various scientific research fields. The compound has a molecular weight of 223.32 and is characterized by its oxabicycloheptane core, which contributes to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the carboxamide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The industrial synthesis may also incorporate advanced purification techniques such as crystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-ethyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is unique due to its ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

N-ethyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C12H19NO3/c1-5-13-8(14)12-7-6-11(4,9(15)16-12)10(12,2)3/h5-7H2,1-4H3,(H,13,14)

InChI Key

MRILMGAHRZCJRD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C12CCC(C1(C)C)(C(=O)O2)C

solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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